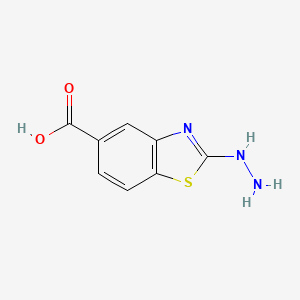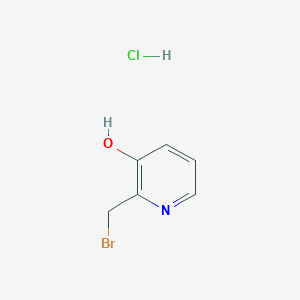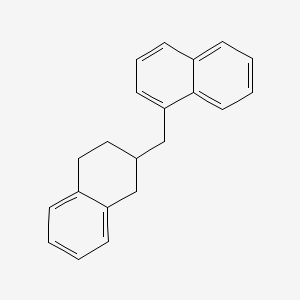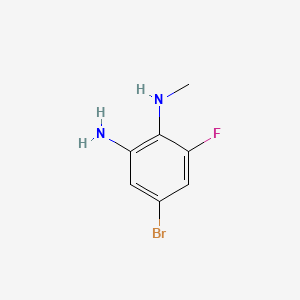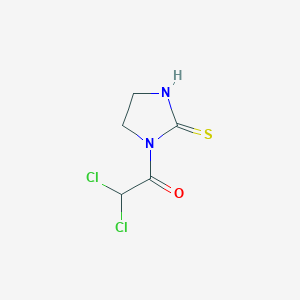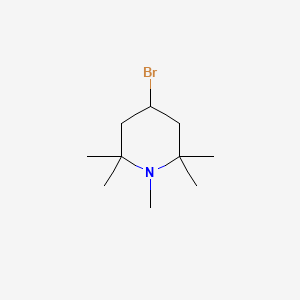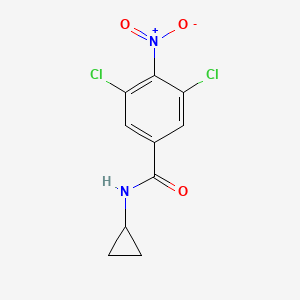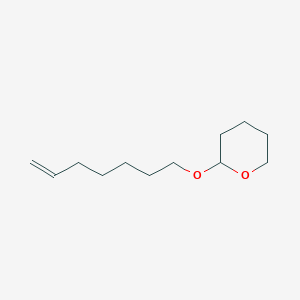
2-(6-hepten-1-yloxy)tetrahydro-2H-Pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Hepten-1-yloxy)tetrahydro-2H-Pyran is an organic compound that belongs to the class of tetrahydropyrans This compound is characterized by a tetrahydropyran ring substituted with a hepten-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-hepten-1-yloxy)tetrahydro-2H-Pyran typically involves the reaction of tetrahydropyran with 6-hepten-1-ol under acidic conditions. The reaction is catalyzed by an acid such as p-toluenesulfonic acid, which facilitates the formation of the ether linkage between the tetrahydropyran ring and the hepten-1-yloxy group. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(6-Hepten-1-yloxy)tetrahydro-2H-Pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the hepten-1-yloxy group to a single bond, forming saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hepten-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of heptanal or heptanoic acid derivatives.
Reduction: Formation of 2-(6-heptyloxy)tetrahydro-2H-Pyran.
Substitution: Formation of substituted tetrahydropyran derivatives.
Applications De Recherche Scientifique
2-(6-Hepten-1-yloxy)tetrahydro-2H-Pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-(6-hepten-1-yloxy)tetrahydro-2H-Pyran involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The hepten-1-yloxy group can participate in hydrophobic interactions, while the tetrahydropyran ring can engage in hydrogen bonding and van der Waals interactions. These interactions can influence various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Similar structure but with a propynyloxy group instead of a hepten-1-yloxy group.
2H-Pyran-2-one, tetrahydro-6-(2-pentenyl)-: Contains a pentenyl group instead of a heptenyl group.
Uniqueness: 2-(6-Hepten-1-yloxy)tetrahydro-2H-Pyran is unique due to the presence of the hepten-1-yloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C12H22O2 |
|---|---|
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
2-hept-6-enoxyoxane |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-7-10-13-12-9-6-8-11-14-12/h2,12H,1,3-11H2 |
Clé InChI |
UVPIXNHLSAZQFK-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13946210.png)
![4-[(Z)-Butylideneamino]benzoic acid](/img/structure/B13946216.png)
![4-(2,4-Dimethyl-phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946219.png)


